N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(3-methylphenoxy)acetohydrazide]
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Overview
Description
2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes phenoxy, acetamido, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds The initial step typically involves the reaction of 3-methylphenol with an appropriate acylating agent to form 2-(3-methylphenoxy)acetyl chloride This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The phenoxy and furan groups can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The phenoxy and furan groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines and alcohols.
Scientific Research Applications
2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-METHYLPHENOXY)ACETAMIDE: A simpler analog with similar phenoxy and acetamido groups.
N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE: A closely related compound with slight structural variations.
Uniqueness
2-(3-METHYLPHENOXY)-N’-[(E)-[5-({5-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of phenoxy, acetamido, and furan groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H26N4O6S |
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Molecular Weight |
546.6 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[(E)-[5-[5-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]furan-2-yl]sulfanylfuran-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C28H26N4O6S/c1-19-5-3-7-21(13-19)35-17-25(33)31-29-15-23-9-11-27(37-23)39-28-12-10-24(38-28)16-30-32-26(34)18-36-22-8-4-6-20(2)14-22/h3-16H,17-18H2,1-2H3,(H,31,33)(H,32,34)/b29-15+,30-16+ |
InChI Key |
KHFOSCJUAQLODF-CMNXJCJSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(O2)SC3=CC=C(O3)/C=N/NC(=O)COC4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(O2)SC3=CC=C(O3)C=NNC(=O)COC4=CC=CC(=C4)C |
Origin of Product |
United States |
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